molecular formula C14H19ClN2O2 B8211417 Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B8211417
M. Wt: 282.76 g/mol
InChI Key: FSHLNBFADGLIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18N2O2·HCl. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the use of tropinone derivatives, which undergo a series of reactions including reduction, cyclization, and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12;/h1-5,12-13,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHLNBFADGLIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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